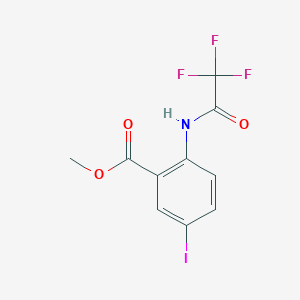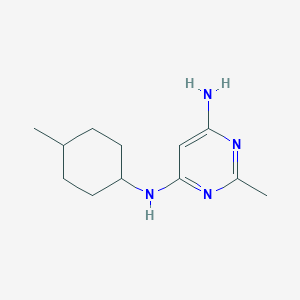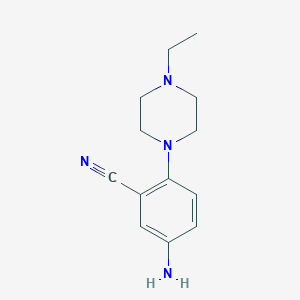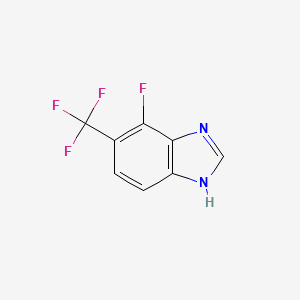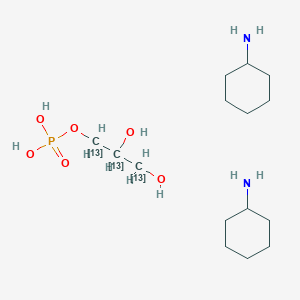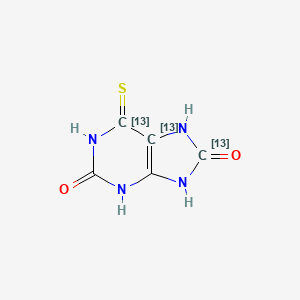![molecular formula C18H19NOS B13441816 (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)](/img/structure/B13441816.png)
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol(Racemic Mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol (Racemic Mixture) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthalenol moiety, a thienyl group, and a methylamino substituent, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Propyl Intermediate: The initial step involves the reaction of 2-thiophenecarboxaldehyde with a suitable Grignard reagent to form the thienyl propyl intermediate.
Introduction of the Methylamino Group: The intermediate is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride.
Coupling with Naphthalenol: The final step involves coupling the methylamino-thienyl propyl intermediate with 2-naphthalenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
®-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol: The enantiomer of the compound, which may have different biological activities.
1-[3-(Dimethylamino)-1-(2-thienyl)propyl]-2-naphthalenol: A structurally similar compound with a dimethylamino group instead of a methylamino group.
Uniqueness
(S)-1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol is unique due to its specific stereochemistry and the presence of both a thienyl group and a naphthalenol moiety
Propiedades
Fórmula molecular |
C18H19NOS |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-[(2R)-1-(methylamino)-3-thiophen-2-ylpropan-2-yl]naphthalen-2-ol |
InChI |
InChI=1S/C18H19NOS/c1-19-12-14(11-15-6-4-10-21-15)18-16-7-3-2-5-13(16)8-9-17(18)20/h2-10,14,19-20H,11-12H2,1H3/t14-/m0/s1 |
Clave InChI |
FDTXJBCNFDGKDX-AWEZNQCLSA-N |
SMILES isomérico |
CNC[C@H](CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
SMILES canónico |
CNCC(CC1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


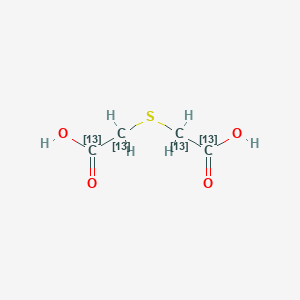
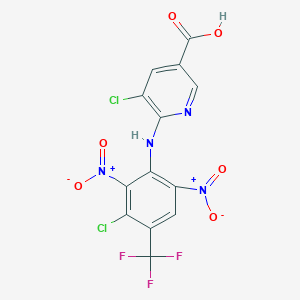


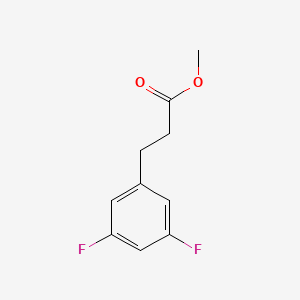
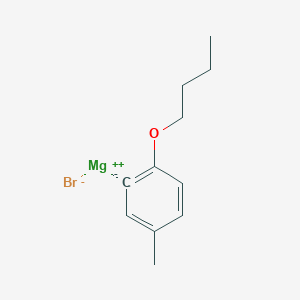
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
